![molecular formula C18H14ClN3O B14351953 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline CAS No. 98260-33-4](/img/structure/B14351953.png)
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a chloro group and an indole moiety, making it a unique structure with potential biological significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Indole Moiety: The indole moiety can be attached through an etherification reaction. This involves the reaction of the quinazoline derivative with 2-(1H-indol-3-yl)ethanol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indoline derivatives.
Coupling Products: Biaryl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and pathogens.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP binding, thereby blocking phosphorylation events crucial for cell signaling. The indole moiety can also interact with various receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.
4-[2-(1H-indol-3-yl)ethoxy]quinazoline: Lacks the chloro group.
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]benzoxazole: Contains a benzoxazole core instead of quinazoline.
Uniqueness
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is unique due to the combination of the quinazoline core, chloro substitution, and indole moiety. This unique structure imparts specific biological activities and chemical reactivity that may not be observed in similar compounds. Its potential as a multi-target inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research.
属性
CAS 编号 |
98260-33-4 |
|---|---|
分子式 |
C18H14ClN3O |
分子量 |
323.8 g/mol |
IUPAC 名称 |
2-chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline |
InChI |
InChI=1S/C18H14ClN3O/c19-18-21-16-8-4-2-6-14(16)17(22-18)23-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2 |
InChI 键 |
QZXIMBIQVHGWMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCOC3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


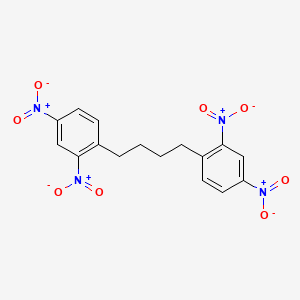
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
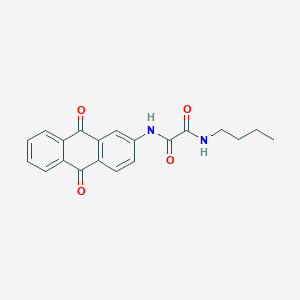


![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
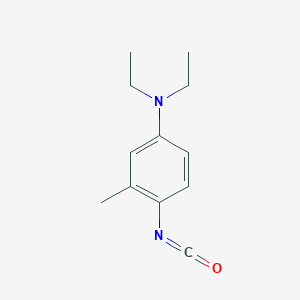
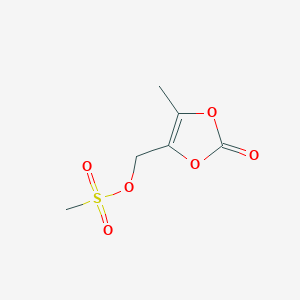
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
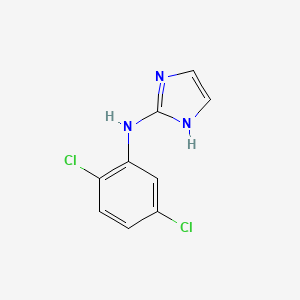
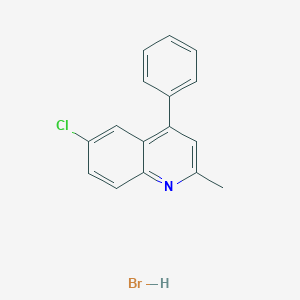
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
